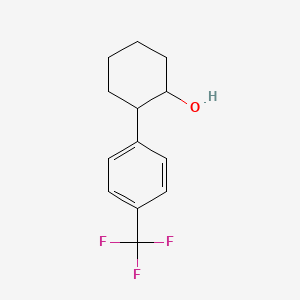

2-(4-(Trifluoromethyl)phenyl)cyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(Trifluoromethyl)phenyl)cyclohexanol is an organic compound with the molecular formula C13H15F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)cyclohexanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(4-(Trifluoromethyl)phenyl)cyclohexanone

Reduction: Cyclohexane derivatives with trifluoromethylphenyl groups

Substitution: Various substituted cyclohexanol derivatives

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)cyclohexanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)cyclohexanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclohexanol

- 2-Chloro-1-[2-(trifluoromethyl)phenyl]cyclohexanol

- 2-(Trifluoromethyl)cyclohexanone

Uniqueness

2-(4-(Trifluoromethyl)phenyl)cyclohexanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)cyclohexanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the biological activity of organic compounds, making this compound a candidate for various therapeutic applications.

The structure of this compound features a cyclohexanol moiety attached to a phenyl ring substituted with a trifluoromethyl group. This configuration contributes to its lipophilicity and potential interactions with biological targets.

1. Antimicrobial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. In vitro studies indicate that this compound demonstrates significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 25.9 μM (S. aureus), 12.9 μM (MRSA) | Bactericidal |

This indicates that the compound not only inhibits bacterial growth but also kills bacteria at certain concentrations, as reflected in the ratio of minimum bactericidal concentration (MBC) to MIC being ≤4 .

2. Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. Some derivatives have shown up to a 15% increase in NF-κB activity, while others significantly attenuated its activation .

3. Cytotoxicity and Cell Viability

In cytotoxicity assays, this compound was tested against various cell lines. The results indicated that at concentrations below 20 μM, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various fluorinated compounds, including this compound, revealing its effectiveness against resistant bacterial strains .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties, demonstrating that certain structural modifications could enhance the compound's ability to inhibit NF-κB activation .

Properties

Molecular Formula |

C13H15F3O |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol |

InChI |

InChI=1S/C13H15F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h5-8,11-12,17H,1-4H2 |

InChI Key |

RZDQFFFSCXZING-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CC=C(C=C2)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.